molecular formula C25H26N6O4 B2542368 (N'1Z,N'7E)-N'1,N'7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide CAS No. 488716-05-8

(N'1Z,N'7E)-N'1,N'7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide

Cat. No.: B2542368
CAS No.: 488716-05-8
M. Wt: 474.521
InChI Key: WGVUZIKEJUJEMW-UHFFFAOYSA-N
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Description

(N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine. The compound’s structure includes two indolin-3-one moieties linked by a heptanedihydrazide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide typically involves the condensation of 5-methyl-2-oxoindoline-3-carbaldehyde with heptanedihydrazide under acidic or basic conditions. The reaction may be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolin-3-one moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the indolin-3-one moieties.

    Substitution: Substitution reactions may occur at the hydrazide functional groups or the indolin-3-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield indolin-3-one derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide may be used as a building block for the synthesis of more complex molecules. It could also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. For example, it may be studied as a candidate for drug development targeting specific diseases.

Industry

In industry, (N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’7-bis(2-oxoindolin-3-ylidene)heptanedihydrazide
  • N’1,N’7-bis(5-chloro-2-oxoindolin-3-ylidene)heptanedihydrazide
  • N’1,N’7-bis(5-bromo-2-oxoindolin-3-ylidene)heptanedihydrazide

Uniqueness

(N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide is unique due to the presence of the 5-methyl substituent on the indolin-3-one moieties. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]heptanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-14-8-10-18-16(12-14)22(24(34)26-18)30-28-20(32)6-4-3-5-7-21(33)29-31-23-17-13-15(2)9-11-19(17)27-25(23)35/h8-13,26-27,34-35H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLLRZPTBIGKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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